

AT7867 Treatment Protocol for Xenograft Models: Application Notes

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Compound of Interest

Compound Name: AT7867

Cat. No.: B1666108

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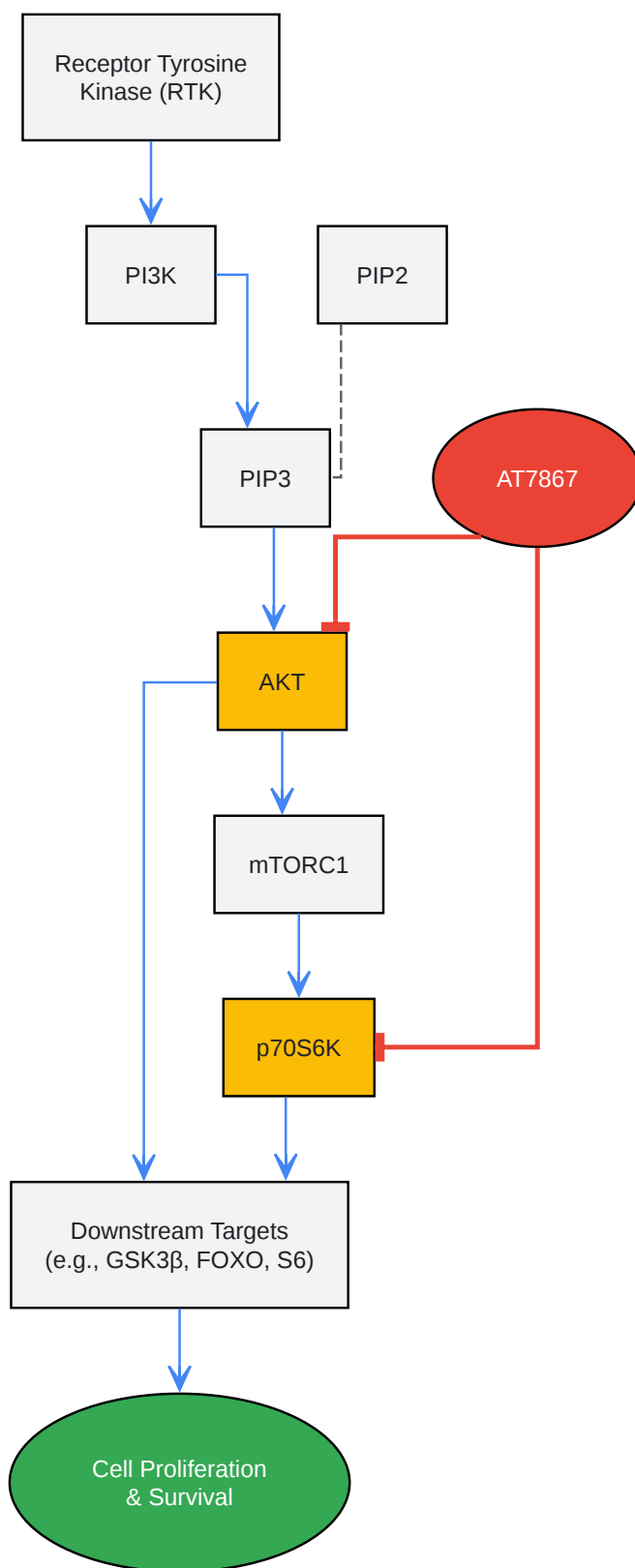
Introduction

AT7867 is a potent, orally bioavailable, small molecule inhibitor that targets the serine/threonine kinases Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (p70S6K). The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in a variety of human cancers, making it a key target for therapeutic intervention. By inhibiting both Akt and its downstream effector p70S6K, **AT7867** effectively blocks this critical survival pathway, leading to the suppression of tumor cell proliferation and induction of apoptosis. These application notes provide a detailed protocol for the use of **AT7867** in preclinical xenograft models, a crucial step in the evaluation of its anti-tumor efficacy.

Mechanism of Action

AT7867 is an ATP-competitive inhibitor that potently targets the AGC kinase family members Akt1, Akt2, Akt3, and p70S6K. The activation of the PI3K/Akt pathway is a central event in promoting cell survival, proliferation, and growth. Downstream of Akt, p70S6K plays a critical role in the regulation of protein synthesis and cell growth. The dual inhibition of Akt and p70S6K by **AT7867** results in a more complete shutdown of this signaling cascade compared to inhibitors that target only a single component.

Signaling Pathway



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